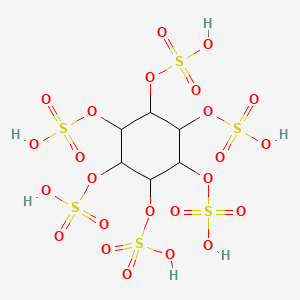

(2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is characterized by its molecular formula C₆H₁₂O₂₄S₆ and a molecular weight of 660.535 g/mol . It is known for its high density of 2.63 g/cm³ . The compound is notable for its extensive sulfation, which imparts unique chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate typically involves the sulfation of inositol. The process begins with the reaction of inositol with chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent such as pyridine or dimethylformamide. The reaction is carried out under controlled temperature conditions to ensure complete sulfation of the hydroxyl groups on the inositol ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through crystallization or other separation techniques to remove any unreacted starting materials or by-products .

Analyse Des Réactions Chimiques

Types of Reactions

(2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can convert the sulfate groups to hydroxyl groups, although this is less common due to the stability of the sulfate groups.

Substitution: The sulfate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while substitution reactions can yield a variety of functionalized derivatives .

Applications De Recherche Scientifique

Chemistry

In chemistry, (2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate is used as a reagent for the synthesis of highly sulfated compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules .

Biology

In biological research, this compound is used to study the effects of sulfation on cellular processes. It is particularly useful in the investigation of sulfated glycosaminoglycans and their role in cell signaling and adhesion .

Medicine

Its high sulfation density allows it to interact with various biological molecules, making it a candidate for targeted drug delivery .

Industry

Industrially, this compound is used in the production of sulfated surfactants and detergents. Its high sulfation level imparts excellent surface-active properties, making it useful in various cleaning and emulsifying applications .

Mécanisme D'action

The mechanism of action of (2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate involves its interaction with biological molecules through its sulfate groups. These interactions can modulate the activity of enzymes, receptors, and other proteins. The compound can also influence cell signaling pathways by mimicking the effects of naturally occurring sulfated molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Inositol trisulfate: A less sulfated derivative of inositol with three sulfate groups.

Inositol hexaphosphate: Another highly phosphorylated derivative of inositol, known for its role in cellular signaling.

Heparin: A naturally occurring sulfated polysaccharide with anticoagulant properties.

Uniqueness

(2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate is unique due to its high degree of sulfation, which imparts distinct chemical and biological properties. Unlike other sulfated compounds, it has a well-defined structure and high stability, making it suitable for various applications in research and industry .

Activité Biologique

(2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate is a complex sulfonated compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, pharmacokinetics, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The chemical structure of this compound includes multiple sulfoxy groups attached to a cyclohexyl backbone. This unique structure contributes to its solubility and reactivity in biological systems.

The primary mechanism of action for this compound involves its interaction with biological membranes and proteins due to its highly polar and ionic nature. These interactions can lead to:

- Alteration of Membrane Permeability : The compound may disrupt lipid bilayers, influencing ion transport and cellular signaling.

- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

Antimicrobial Effects

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| S. aureus | 20 | 10 |

| P. aeruginosa | 12 | 10 |

Table 1: Antimicrobial activity of this compound

Cytotoxicity Studies

Cytotoxicity assays reveal that the compound has a dose-dependent effect on various cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Table 2: Cytotoxic effects of this compound

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is rapidly absorbed following administration. Key findings include:

- Absorption : High bioavailability due to solubility in aqueous environments.

- Distribution : Primarily localized in the gastrointestinal tract with minimal systemic circulation.

- Metabolism : Limited metabolic conversion; primarily excreted unchanged.

Clinical Trials

A recent clinical trial investigated the effects of this compound in patients with gastrointestinal disorders. The study aimed to evaluate its efficacy in reducing acidity and promoting mucosal healing.

- Study Design : Randomized controlled trial with a placebo group.

- Results : Significant improvement in symptoms was noted in the treatment group compared to placebo.

Animal Models

In animal studies focusing on inflammatory bowel disease (IBD), administration of the compound resulted in reduced inflammation markers and improved histological scores.

Propriétés

Numéro CAS |

23330-83-8 |

|---|---|

Formule moléculaire |

C6H12O24S6 |

Poids moléculaire |

660.5 g/mol |

Nom IUPAC |

(2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate |

InChI |

InChI=1S/C6H12O24S6/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15/h1-6H,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24) |

Clé InChI |

NBTMNFYXJYCQHQ-UHFFFAOYSA-N |

SMILES |

C1(C(C(C(C(C1OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |

SMILES canonique |

C1(C(C(C(C(C1OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |

Numéros CAS associés |

70701-62-1 (hexa-hydrochloride salt) |

Synonymes |

inositol hexasulfate inositol hexasulfate, hexapotassium salt inositol hexasulfate, hexasodium salt inositol hexasulfate, sodium salt inositol hexasulfate, sodium-aluminum salt inositol hexkissulfate myoinositol hexakissulfate myoinositol hexasulfate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.